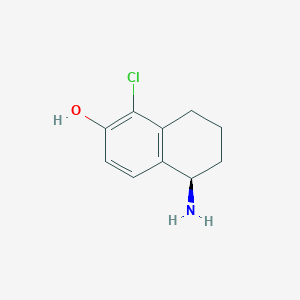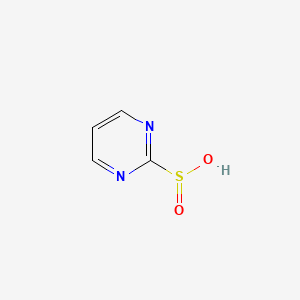
Pyrimidine-2-sulfinic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyrimidine-2-sulfinic acid is a heterocyclic compound containing a pyrimidine ring with a sulfinic acid group attached at the second position. Pyrimidine derivatives are known for their significant roles in biological systems, including their presence in nucleic acids like DNA and RNA. The sulfinic acid group adds unique chemical properties to the molecule, making it a valuable compound in various scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Pyrimidine-2-sulfinic acid can be synthesized through several methods. One common approach involves the oxidation of pyrimidine-2-thiol using oxidizing agents such as hydrogen peroxide or sodium periodate. The reaction typically occurs under mild conditions, with the oxidizing agent added slowly to a solution of pyrimidine-2-thiol in an appropriate solvent, such as water or ethanol .
Industrial Production Methods: Industrial production of this compound often involves large-scale oxidation processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, ensuring high yields and purity of the final product. The use of catalysts and optimized reaction parameters further enhances the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions: Pyrimidine-2-sulfinic acid undergoes various chemical reactions, including:
Substitution: The sulfinic acid group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, sodium periodate, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Water, ethanol, acetonitrile.
Major Products Formed:
Pyrimidine-2-sulfonic acid: Formed through oxidation.
Pyrimidine-2-thiol: Formed through reduction.
Various substituted pyrimidine derivatives: Formed through nucleophilic substitution reactions.
Aplicaciones Científicas De Investigación
Pyrimidine-2-sulfinic acid has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of pyrimidine-2-sulfinic acid involves its interaction with molecular targets through its sulfinic acid group. This group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The compound’s ability to undergo redox reactions also allows it to participate in oxidative stress pathways, influencing cellular processes .
Comparación Con Compuestos Similares
Pyrimidine-2-thiol: Similar structure but with a thiol group instead of a sulfinic acid group.
Pyrimidine-2-sulfonic acid: An oxidized form of pyrimidine-2-sulfinic acid.
Pyrimidine-4-sulfinic acid: A positional isomer with the sulfinic acid group at the fourth position.
Uniqueness: this compound is unique due to its specific chemical reactivity and the presence of the sulfinic acid group at the second position. This positioning allows for distinct interactions with biological molecules and unique chemical transformations compared to its isomers and derivatives .
Propiedades
Número CAS |
288400-79-3 |
|---|---|
Fórmula molecular |
C4H4N2O2S |
Peso molecular |
144.15 g/mol |
Nombre IUPAC |
pyrimidine-2-sulfinic acid |
InChI |
InChI=1S/C4H4N2O2S/c7-9(8)4-5-2-1-3-6-4/h1-3H,(H,7,8) |
Clave InChI |
RKNRIAHABHXEPY-UHFFFAOYSA-N |
SMILES canónico |
C1=CN=C(N=C1)S(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


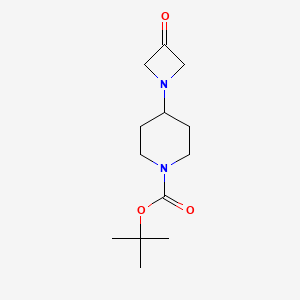
![2-(1H-Pyrrolo[3,2-c]pyridin-3-yl)ethanamine hydrochloride](/img/structure/B15247705.png)
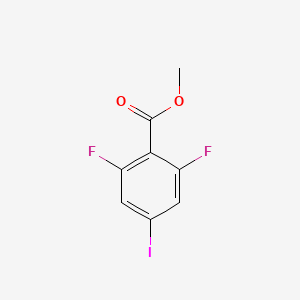
![5,6-Dihydroimidazo[2,1-b]thiazol-3-amine](/img/structure/B15247717.png)
![5-bromo-2-[(E)-(phenylimino)methyl]phenol](/img/structure/B15247719.png)


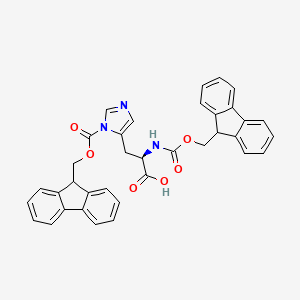
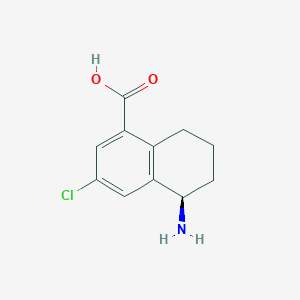
![N-(2,4-Dioxo-7-phenyl-3-oxa-6-azabicyclo[3.2.0]heptan-6-yl)isonicotinamide](/img/structure/B15247768.png)
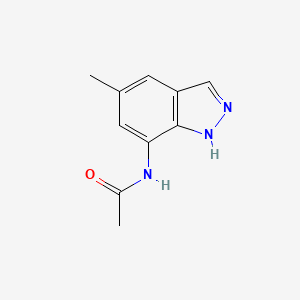

![1,2,3,4,5,6-Hexahydropyrrolo[3,4-c]pyrrolehydrobromide](/img/structure/B15247793.png)
